molecular formula C21H21N7O B2920652 2-[(1-{咪唑并[1,2-b]哒嗪-6-基}哌啶-4-基)甲基]-6-(吡啶-4-基)-2,3-二氢哒嗪-3-酮 CAS No. 2097927-58-5

2-[(1-{咪唑并[1,2-b]哒嗪-6-基}哌啶-4-基)甲基]-6-(吡啶-4-基)-2,3-二氢哒嗪-3-酮

货号: B2920652
CAS 编号: 2097927-58-5
分子量: 387.447
InChI 键: JJHVUAJCHSHFJC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains an imidazo[1,2-b]pyridazine group, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They have high stability and are found in many natural and synthetic products .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants used. As mentioned earlier, imidazo[1,2-b]pyridazines can undergo various cross-coupling reactions .

科学研究应用

合成与抗组胺活性

Gyoten 等人 (2003) 的一项研究探索了咪唑并[1, 2-b]哒嗪与环胺的合成,包括类似于所讨论化合物的化合物,以了解它们的抗组胺活性和对嗜酸性粒细胞浸润的抑制作用。本研究中的化合物 6a 表现出有效的抗组胺活性,并抑制皮肤中的嗜酸性粒细胞浸润,突出了其作为特应性皮炎和过敏性鼻炎等疾病治疗剂的潜力。这项研究强调了该化合物在开发新型抗组胺药和抗炎药中的作用 (Gyoten 等人,2003)

潜在抗癌剂

Temple 等人 (1987) 合成了咪唑并[4,5-c]吡啶和咪唑并[4,5-b]吡啶,它们与所讨论的化合物密切相关,作为潜在的抗癌剂。他们的研究确定了这些化合物的合成途径并评估了它们的生物活性,表明了基于咪唑并[1,2-a]吡啶骨架开发新型抗癌药物的方向 (Temple 等人,1987)

治疗剂骨架

Deep 等人 (2016) 综述了咪唑并[1,2-a]吡啶骨架,这是重点化合物的组成部分。该骨架在药物化学中很重要,可用于治疗多种疾病,如癌症、微生物感染和心血管疾病。该综述突出了这种分子结构在药物开发中的多功能性和潜力 (Deep 等人,2016)

水介导合成

Mohan 等人 (2013) 报告了甲基咪唑并[1,2-a]吡啶的水溶液合成,其中包括与所讨论化合物结构相似的化合物。他们的研究展示了一种无催化剂合成这些化合物的途径,为在制药应用中更环保且更具成本效益的生产方法开辟了道路 (Mohan 等人,2013)

作用机制

Target of Action

The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in certain conditions such as multiple myeloma .

Mode of Action

The compound interacts with TAK1 by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety found in many approved and experimental drugs . Substitutions at positions 2, 3, 6, 7, and 8 of this moiety dictate kinase selectivity and potency .

Biochemical Pathways

Upon activation by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands, TAK1 triggers a cascade of downstream effects . These effects include the suppression of osteoblast differentiation from bone marrow stroma cells (BMSCs) and enhancement of osteoclastic formation and activity . This process creates an imbalance leading to extensive bone damage and enhanced angiogenesis .

Pharmacokinetics

The compound’s ability to inhibit tak1 at nanomolar concentrations suggests a high degree of potency

Result of Action

The compound inhibits the enzymatic activity of TAK1, leading to the inhibition of growth in multiple myeloma cell lines . The lead compound, for example, inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM . Under similar conditions, the known TAK1 inhibitor, takinib, inhibits the kinase with an IC50 of 187 nM .

未来方向

The future directions for the study of this compound would depend on its potential applications. Given the interesting properties of imidazo[1,2-b]pyridazines, it’s possible that this compound could be studied for its potential use in medicinal chemistry, particularly in the development of new drugs .

属性

IUPAC Name

2-[(1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-yl)methyl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O/c29-21-4-1-18(17-5-9-22-10-6-17)24-28(21)15-16-7-12-26(13-8-16)20-3-2-19-23-11-14-27(19)25-20/h1-6,9-11,14,16H,7-8,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHVUAJCHSHFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C4=NN5C=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。